Cas no 477855-02-0 (Methyl 1,6-dioxo-1H,3H,4H,6H,7H,8H-pyrido[2,1-c][1,4]oxazine-9-carboxylate)
![Methyl 1,6-dioxo-1H,3H,4H,6H,7H,8H-pyrido[2,1-c][1,4]oxazine-9-carboxylate structure](https://www.kuujia.com/scimg/cas/477855-02-0x500.png)
Methyl 1,6-dioxo-1H,3H,4H,6H,7H,8H-pyrido[2,1-c][1,4]oxazine-9-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 11N-035
- DTXSID601139761
- methyl1,6-dioxo-1H,3H,4H,6H,7H,8H-pyrido[2,1-c][1,4]oxazine-9-carboxylate
- AKOS005078375
- methyl 1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate
- Methyl 1,3,4,6,7,8-hexahydro-1,6-dioxopyrido[2,1-c][1,4]oxazine-9-carboxylate
- methyl 1,6-dioxo-1H,3H,4H,6H,7H,8H-pyrido[2,1-c][1,4]oxazine-9-carboxylate
- 477855-02-0
- methyl 1,6-dioxo-3,4,7,8-tetrahydropyrido[2,1-c][1,4]oxazine-9-carboxylate
- Pyrido[2,1-c][1,4]oxazine-9-carboxylic acid, 1,3,4,6,7,8-hexahydro-1,6-dioxo-, methyl ester
- Methyl 1,6-dioxo-1H,3H,4H,6H,7H,8H-pyrido[2,1-c][1,4]oxazine-9-carboxylate
-
- Inchi: 1S/C10H11NO5/c1-15-9(13)6-2-3-7(12)11-4-5-16-10(14)8(6)11/h2-5H2,1H3
- InChI Key: VQWURPWVZWHVFR-UHFFFAOYSA-N
- SMILES: O1C(C2=C(C(=O)OC)CCC(N2CC1)=O)=O
Computed Properties
- Exact Mass: 225.06372245g/mol
- Monoisotopic Mass: 225.06372245g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 398
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 72.9Ų
Experimental Properties
- Density: 1.40±0.1 g/cm3(Predicted)
- Boiling Point: 478.9±45.0 °C(Predicted)
- pka: -2.32±0.40(Predicted)
Methyl 1,6-dioxo-1H,3H,4H,6H,7H,8H-pyrido[2,1-c][1,4]oxazine-9-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674381-2mg |
Methyl 1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate |
477855-02-0 | 98% | 2mg |
¥536.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674381-1mg |
Methyl 1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate |
477855-02-0 | 98% | 1mg |
¥535.00 | 2024-05-12 |
Methyl 1,6-dioxo-1H,3H,4H,6H,7H,8H-pyrido[2,1-c][1,4]oxazine-9-carboxylate Related Literature
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
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Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
Additional information on Methyl 1,6-dioxo-1H,3H,4H,6H,7H,8H-pyrido[2,1-c][1,4]oxazine-9-carboxylate
Introduction to Methyl 1,6-dioxo-1H,3H,4H,6H,7H,8H-pyrido[2,1-c][1,4]oxazine-9-carboxylate (CAS No. 477855-02-0)
Methyl 1,6-dioxo-1H,3H,4H,6H,7H,8H-pyrido[2,1-c][1,4]oxazine-9-carboxylate is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential pharmacological properties. This compound belongs to the pyrido[2,1-c][1,4]oxazine class of molecules, which are known for their versatility in drug design. The presence of multiple functional groups, including a carboxylate moiety and a dioxo group, makes this molecule a promising candidate for further investigation.
The chemical structure of Methyl 1,6-dioxo-1H,3H,4H,6H,7H,8H-pyrido[2,1-c][1,4]oxazine-9-carboxylate is characterized by a fused ring system consisting of a pyridine ring and an oxazine ring. This arrangement creates a rigid framework that can be exploited to develop molecules with specific interactions with biological targets. The dioxo group at the 1-position and the carboxylate group at the 9-position introduce polar functionalities that can enhance solubility and binding affinity. These features make the compound an intriguing subject for structure-activity relationship (SAR) studies.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with various biological targets. Studies using molecular docking simulations suggest that Methyl 1,6-dioxo-1H,3H,4H,6H,7H,8H-pyrido[2,1-c][1,4]oxazine-9-carboxylate may interact with proteins involved in cell signaling pathways, such as kinases and transcription factors. These interactions could potentially lead to the development of novel therapeutic agents for diseases such as cancer and inflammatory disorders.
The synthesis of this compound has been optimized to ensure high yield and purity. The multi-step synthetic route involves the condensation of appropriately substituted precursors under controlled conditions. The use of catalysts and solvents has been carefully selected to maximize efficiency while minimizing side reactions. This synthetic approach has been validated through rigorous analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
Investigations into the biological activity of Methyl 1,6-dioxo-1H,3H,4H,6H,7H,8H-pyrido[2,1-c][1,4]oxazine-9-carboxylate have revealed promising results in preclinical models. In vitro studies have demonstrated its ability to inhibit the activity of certain enzymes associated with diseases like diabetes and neurodegeneration. Additionally, preliminary in vivo studies have shown that this compound can modulate key pathways involved in inflammation and cell proliferation. These findings underscore its potential as a lead compound for further development into a therapeutic agent.
The development of new drugs is often hampered by issues related to bioavailability and toxicity. To address these concerns, researchers are exploring strategies to enhance the pharmacokinetic properties of Methyl 1,6-dioxo-1 H,3 H,4 H,6 H,7 H,8 H - pyrido [2, 1 - c ] [ 1 , 4 ] oxazine - 9 - carboxylate 。 One approach involves the modification of the molecule’s structure to improve its solubility and metabolic stability. Another strategy is to develop prodrugs that release the active compound in vivo under specific conditions.
The role of high-throughput screening (HTS) cannot be overstated in the discovery of novel bioactive compounds like Methyl 1,6-dioxo-1 H,3 H,4 H,6 H,7 H,8 H - pyrido [2, 1 - c ] [ 1 , 4 ] oxazine - 9 - carboxylate 。 HTS allows researchers to rapidly test thousands of compounds against various biological targets, identifying those with the most promising activity. This approach has been instrumental in identifying lead compounds for subsequent optimization.
As our understanding of disease mechanisms continues to evolve, so does our ability to design molecules that target specific pathways with high precision. The unique structural features of Methyl 1,6-dioxo-1 H,3 H,4 H,6 H,7 H,8 H - pyrido [2 , 1 - c ] [ 1 , 4 ] oxazine - 9 - carboxylate make it a valuable tool for exploring new therapeutic strategies. Future studies will focus on elucidating its mechanism of action and evaluating its potential in clinical trials.
The collaboration between academic researchers and pharmaceutical companies is essential for translating basic research into tangible therapeutic benefits. By leveraging cutting-edge technologies such as computational modeling、 synthetic chemistry、 and HTS , we can accelerate the discovery and development of new drugs like Methyl 1 ,6 - dioxo - 1 H ,3 H ,4 H ,6 H ,7 H ,8 H - pyrido [2 , 1 - c ] [ 1 , 4 ] oxazine - 9 - carboxylate . This compound represents just one example of how advances in chemical biology are paving the way for innovative treatments for human diseases.
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